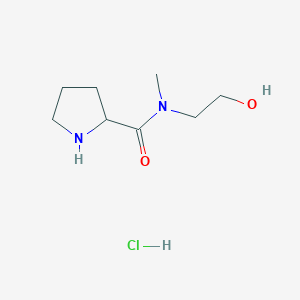

N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride

描述

N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride is a substituted pyrrolidine derivative featuring a carboxamide functional group. The compound’s structure includes a pyrrolidine ring (a five-membered saturated heterocycle) with a carboxamide group at the 2-position. The nitrogen atom of the carboxamide is substituted with a methyl group and a 2-hydroxyethyl group, and the compound exists as a hydrochloride salt. This structural configuration enhances its solubility in polar solvents and may influence its pharmacokinetic properties, making it relevant for pharmaceutical or chemical research applications.

Below, we compare this compound with structurally similar pyrrolidine carboxamide derivatives documented in authoritative sources.

属性

IUPAC Name |

N-(2-hydroxyethyl)-N-methylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-10(5-6-11)8(12)7-3-2-4-9-7;/h7,9,11H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBLNQRGQKSOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The primary synthetic approach for N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride involves the nucleophilic ring-opening reaction of N-methyl-2-pyrrolidone (NMP) with ethylene oxide, followed by acidification to form the hydrochloride salt.

-

- N-methyl-2-pyrrolidone (NMP)

- Ethylene oxide (oxirane)

- Hydrochloric acid (HCl)

Reaction Type:

Nucleophilic addition/ring-opening of ethylene oxide by the nitrogen atom of NMP.-

- Temperature: Moderate (typically 40–80 °C) to control reaction rate and avoid side reactions.

- Pressure: Slightly elevated pressure may be applied to maintain ethylene oxide in the reaction mixture due to its gaseous state at room temperature.

- Catalyst: Sometimes a base or acid catalyst is used to facilitate ring-opening, but often the nucleophilicity of NMP nitrogen suffices.

-

- The crude product is treated with hydrochloric acid to convert the free base into its hydrochloride salt, enhancing stability and crystallinity.

- Purification is performed by recrystallization or solvent extraction to achieve high purity.

Table 1: Typical Reaction Parameters for Laboratory Synthesis

| Parameter | Value/Range | Notes |

|---|---|---|

| NMP to Ethylene Oxide molar ratio | 1:1 to 1:1.2 | Slight excess of ethylene oxide to drive reaction |

| Temperature | 40–80 °C | Controlled to prevent side reactions |

| Pressure | 1–3 atm | To maintain ethylene oxide in liquid phase |

| Reaction Time | 4–12 hours | Depends on scale and conditions |

| Catalyst | None or trace base/acids | Optional, depending on setup |

| Post-treatment | HCl addition (aqueous) | To form hydrochloride salt |

Industrial Production Methods

Industrial-scale synthesis closely follows the laboratory synthetic route but incorporates continuous flow reactors or large batch reactors to improve efficiency and safety.

-

- Enable precise control of reaction parameters (temperature, pressure, residence time).

- Enhance safety when handling ethylene oxide, a hazardous and flammable gas.

- Facilitate scale-up with consistent product quality.

-

- Reaction conditions are optimized to maximize yield (often >90%) and minimize impurities.

- Use of in-line monitoring (e.g., NMR, IR spectroscopy) for real-time quality control.

-

- Multi-stage crystallization and filtration steps to obtain the hydrochloride salt with pharmaceutical-grade purity.

- Drying under controlled conditions to prevent degradation.

Environmental and Safety Considerations:

- Closed systems to contain ethylene oxide and HCl vapors.

- Waste treatment to neutralize acidic and organic residues.

Alternative Synthetic Approaches and Research Findings

While the ethylene oxide ring-opening method is predominant, research has explored alternative routes and modifications to improve synthesis efficiency or tailor compound properties.

Use of Protective Groups:

In some cases, protective groups on the pyrrolidine nitrogen or carboxamide moiety are employed to direct selective functionalization before final deprotection.Catalyst Development:

Recent studies investigate catalysts that can lower reaction temperature or time, such as Lewis acids or organocatalysts, to improve sustainability.Salt Formation Variations:

Besides hydrochloride, other salts (e.g., sulfate, phosphate) have been prepared for specific applications, affecting solubility and stability.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ethylene oxide ring-opening | N-methyl-2-pyrrolidone, ethylene oxide, HCl | 40–80 °C, 1–3 atm, 4–12 h, acid work-up | High yield, straightforward, scalable | Requires handling of ethylene oxide (hazardous) |

| Catalyzed ring-opening | Same as above + catalyst | Lower temperature, shorter time | Improved reaction rate and selectivity | Catalyst cost and removal steps |

| Protective group strategy | Modified NMP derivatives | Multi-step synthesis | Selective functionalization | More complex, longer synthesis |

Analytical and Quality Control Aspects

Purity Assessment:

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for confirming product purity and structure.Salt Confirmation:

The hydrochloride salt form is verified by melting point determination and elemental analysis (chloride content).Stability Testing:

Stability under various storage conditions (temperature, humidity) is evaluated to ensure shelf life.

Research Data Highlights

Yield and Purity:

Laboratory syntheses report isolated yields typically in the range of 85–95% with purity >98% after recrystallization.Reaction Kinetics:

Studies indicate the ring-opening reaction follows pseudo-first-order kinetics with respect to ethylene oxide concentration.Scale-up Performance: Industrial processes maintain consistent quality with batch sizes from kilograms to metric tons, demonstrating robustness.

化学反应分析

Types of Reactions

N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are commonly employed.

Major Products

Oxidation: Aldehydes and carboxylic acids.

Reduction: Primary and secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Energy Research

Application Summary : HEPZ is utilized in carbon capture, specifically in amine scrubbing techniques for CO2 removal from industrial emissions.

- Methodology : The solubility of CO2 in aqueous HEPZ solutions is analyzed at various concentrations and temperatures.

- Results : Thermodynamic models predict CO2 cyclic capacity and heat of reaction, demonstrating HEPZ's effectiveness in CO2 capture systems.

Mineral Processing

Application Summary : In mineral processing, HEPZ serves as a collector for the reverse cationic flotation separation of apatite from quartz.

- Methodology : Investigations into adsorption mechanisms using techniques such as FTIR and XPS are conducted to understand the interactions between HEPZ and mineral surfaces.

- Results : Micro-flotation tests indicate that HEPZ exhibits excellent performance in separating apatite from quartz, enhancing recovery rates in mineral processing operations.

Pharmaceutical Research

HEPZ has shown promise in pharmacological applications due to its biological activity.

- Biological Activity : Preliminary studies suggest potential antibacterial properties. Its mechanism may involve the inhibition of specific enzymes critical for bacterial metabolism.

- Case Studies :

- A study highlighted its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis, where it demonstrated significant inhibition of the InhA enzyme involved in fatty acid biosynthesis.

- Additional investigations into antiproliferative effects revealed cytotoxicity against various cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer), with some derivatives outperforming established chemotherapeutics like doxorubicin.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methylpyrrolidine-2-carboxamide | Pyrrolidine ring with carboxamide | Lacks hydroxyl group; primarily studied for neuroactivity |

| 2-Hydroxyethylpyrrolidine | Pyrrolidine ring with hydroxyl group | Does not contain methyl substitution on nitrogen |

| N,N-Dimethylpyrrolidine-2-carboxamide | Dimethylated nitrogen in pyrrolidine | Enhanced lipophilicity compared to N-methyl variant |

These compounds share core structural elements but differ significantly in their functional groups and biological activities, emphasizing the unique potential of HEPZ in various applications.

作用机制

The mechanism of action of N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the pyrrolidine ring provides structural stability. This interaction can modulate the activity of the target molecule, leading to various biochemical effects.

相似化合物的比较

Structural and Physicochemical Properties

The following table summarizes key properties of N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride and its analogs:

Key Observations:

Substituent Effects: The hydroxyethyl group in the hypothetical compound and N-Ethyl-N-(2-hydroxyethyl) analog () likely enhances hydrophilicity compared to N-methyl derivatives (). The methoxymethyl group in 2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide () introduces steric bulk and moderate polarity, affecting solubility and reactivity.

Safety Profiles :

生物活性

N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride, commonly referred to as HE-MPC, is a compound of significant interest in biochemical and pharmacological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of the Compound

HE-MPC is a derivative of pyrrolidine carboxamides, which are known for their diverse biological activities. The compound's structure includes a hydroxyethyl group and a methyl group attached to the nitrogen atom of the pyrrolidine ring, enhancing its lipophilicity and biological interactions.

Target Receptors:

The primary target of HE-MPC is the P2X7 receptor , a member of the purinergic receptor family involved in various physiological processes, including inflammation and pain sensation. HE-MPC acts as an antagonist to this receptor, modulating its activity and influencing associated biochemical pathways.

Biochemical Pathways:

By antagonizing the P2X7 receptor, HE-MPC is believed to influence several pathways related to inflammation and neuronal signaling. This interaction can lead to alterations in cytokine release and neuronal excitability, making it a candidate for therapeutic applications in inflammatory conditions and chronic pain management.

Pharmacokinetics

HE-MPC has demonstrated favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier effectively. This characteristic is crucial for its potential use in treating central nervous system disorders. Studies indicate that HE-MPC maintains stability in biological systems, allowing for sustained action at target sites.

1. Anti-inflammatory Effects

Research indicates that HE-MPC exhibits significant anti-inflammatory properties by modulating immune responses. It has been shown to reduce the release of pro-inflammatory cytokines in various cell models, suggesting potential applications in treating inflammatory diseases.

2. Neuroprotective Properties

HE-MPC's ability to cross the blood-brain barrier positions it as a promising candidate for neuroprotection. Preliminary studies have suggested that it may protect neuronal cells from excitotoxicity associated with neurodegenerative diseases.

3. Antimicrobial Activity

Emerging evidence suggests that HE-MPC possesses antimicrobial properties, particularly against certain bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of HE-MPC:

- Study 1: A study investigating the anti-inflammatory effects of HE-MPC on microglial cells demonstrated a significant reduction in the production of TNF-α and IL-6 upon treatment with varying concentrations of HE-MPC (10 µM to 100 µM) over 24 hours.

| Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| 10 | 120 ± 8 | 180 ± 12 |

| 50 | 80 ± 5 | 150 ± 10 |

| 100 | 50 ± 3 | 100 ± 7 |

- Study 2: In a neuroprotection assay using primary neuronal cultures exposed to glutamate-induced toxicity, HE-MPC treatment significantly improved cell viability compared to controls.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 45 ± 5 |

| HE-MPC (10 µM) | 65 ± 4 |

| HE-MPC (50 µM) | 80 ± 6 |

常见问题

Q. What are the standard laboratory synthesis protocols for N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride?

Methodological Answer: The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, N-hydroxysuccinimide (NHS) and N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) are commonly used to activate carboxyl groups for amide bond formation. Reaction conditions (e.g., solvent polarity, pH, and stoichiometry) should be optimized to improve yield, as demonstrated in nanoparticle conjugation studies .

Q. What storage conditions are recommended to maintain the compound’s stability?

Methodological Answer: Store under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent degradation. Prolonged storage should be avoided, as hydrolytic or oxidative decomposition may occur over time. Purity and stability should be periodically verified via HPLC or mass spectrometry .

Q. How can researchers verify the compound’s identity and purity?

Methodological Answer: Use a combination of analytical techniques:

- LC-MS : Confirm the molecular ion peak (exact mass: 165.62 g/mol) and fragmentation patterns.

- NMR : Compare ¹H/¹³C spectra with reference data, ensuring deuterated solvents are used to avoid solvent interference.

- Elemental Analysis : Validate the empirical formula (C₆H₁₂ClNO₂) .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR or IR) be resolved during characterization?

Methodological Answer:

- Purity Check : Recrystallize or repurify the compound to remove contaminants (e.g., unreacted starting materials).

- Solvent Effects : Ensure deuterated solvents are anhydrous and free of protonated impurities.

- Dynamic Effects : Consider rotational isomers or tautomers that may split peaks in NMR. Compare data with structurally analogous compounds, such as (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, which shares a similar pyrrolidine backbone .

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Stoichiometric Adjustments : Increase the molar ratio of coupling agents (e.g., EDC:NHS = 1:1.2) to drive amidation to completion.

- Temperature Control : Conduct reactions at 0–4°C to minimize side reactions (e.g., racemization).

- Work-Up Protocols : Use solid-phase extraction or column chromatography to isolate the product from byproducts .

Q. How can researchers mitigate batch-to-batch variability in physicochemical properties?

Methodological Answer:

- Standardized Protocols : Adopt consistent reaction times, temperatures, and purification methods.

- Quality Control Metrics : Implement in-process monitoring (e.g., TLC or inline FTIR) to track reaction progress.

- Crystallization Studies : Optimize solvent systems (e.g., ethanol/water mixtures) to ensure reproducible crystal morphology .

Data Contradiction Analysis

Q. How should conflicting solubility data in aqueous vs. organic solvents be interpreted?

Methodological Answer:

- pH-Dependent Solubility : The hydrochloride salt form enhances water solubility due to ionic interactions. In organic solvents (e.g., DMSO), the free base may dominate, requiring pH adjustment.

- Hygroscopicity : Measure equilibrium moisture content to account for water absorption, which can alter apparent solubility .

Q. What experimental approaches reconcile discrepancies in biological activity assays?

Methodological Answer:

- Dose-Response Curves : Test multiple concentrations to identify non-linear effects.

- Metabolite Screening : Use LC-MS to detect degradation products that may interfere with assays.

- Positive Controls : Compare results with structurally related compounds, such as ethylphenidate hydrochloride, which shares a carboxamide motif .

Methodological Notes

- Safety Protocols : Handle the compound in a fume hood with PPE (gloves, lab coat, goggles) due to potential irritancy. Follow waste disposal regulations for halogenated organic compounds .

- Advanced Characterization : For chiral purity assessment, use chiral HPLC columns or circular dichroism spectroscopy, as demonstrated for (S)-configured pyrrolidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。